Methyl 2-oxotetrahydrofuran-3-carboxylate

Physicochemical Properties Process Chemistry Solvent Selection

Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS 19406-00-9, C6H8O4, MW 144.13) is a γ-lactone derivative belonging to the 2-oxotetrahydrofuran-3-carboxylate class. It exists as a colorless to pale yellow liquid with a predicted density of 1.265 g/cm³ and a boiling point of 266.1°C at 760 mmHg (or 110°C at 0.5 Torr).

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 19406-00-9
Cat. No. B186349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxotetrahydrofuran-3-carboxylate
CAS19406-00-9
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCOC1=O
InChIInChI=1S/C6H8O4/c1-9-5(7)4-2-3-10-6(4)8/h4H,2-3H2,1H3
InChIKeyKBFOCDFPJBIMBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS 19406-00-9) for Procurement: Core Physicochemical & Class Profile


Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS 19406-00-9, C6H8O4, MW 144.13) is a γ-lactone derivative belonging to the 2-oxotetrahydrofuran-3-carboxylate class . It exists as a colorless to pale yellow liquid with a predicted density of 1.265 g/cm³ and a boiling point of 266.1°C at 760 mmHg (or 110°C at 0.5 Torr) . The compound is a racemic mixture, as indicated by its 0/1 defined stereocentres in ChemSpider . Its structure features a tetrahydrofuran-2-one (γ-lactone) ring fused with a methyl ester group at the 3-position, making it a versatile synthetic intermediate.

Why Generic 'Tetrahydrofuran-3-carboxylate' Substitution Fails: Structural and Reactivity Barriers for Methyl 2-oxotetrahydrofuran-3-carboxylate


Substituting methyl 2-oxotetrahydrofuran-3-carboxylate with a generic tetrahydrofuran-3-carboxylate or other in-class analogs is non-trivial due to the profound impact of the 2-oxo group on both physicochemical properties and reactivity profiles. The presence of the γ-lactone carbonyl substantially alters electron density at the 3-position, affecting both the acidity of the α-proton (pKa ~13.12) and the electrophilicity of the ester carbonyl . Furthermore, the methyl ester group confers distinct steric and electronic effects compared to ethyl or other alkyl esters, influencing reaction rates and selectivity in downstream transformations [1]. Direct substitution with a non-lactonized analog (e.g., methyl tetrahydrofuran-3-carboxylate, CAS 53662-85-4) would eliminate the enolate-generating capability essential for many C-alkylation and ring-forming reactions. Similarly, replacement with the corresponding carboxylic acid (CAS 4360-91-2) introduces solubility and handling challenges that the methyl ester avoids.

Quantitative Differentiation Guide for Methyl 2-oxotetrahydrofuran-3-carboxylate: Head-to-Head Comparator Data for Scientific Selection


Physicochemical Differentiation: Methyl vs. Ethyl 2-Oxotetrahydrofuran-3-Carboxylate

The methyl ester (target) exhibits a lower boiling point (266.1°C at 760 mmHg) compared to the ethyl ester analog (277.6°C at 760 mmHg), while maintaining a higher density (1.265 g/cm³ vs. 1.213 g/cm³) . This combination of lower volatility and higher density can be advantageous in certain reaction media, facilitating easier separation or improved mass transfer. The methyl ester also has a lower calculated logP (consensus ~0.35) compared to the ethyl ester (predicted ~0.54), indicating lower lipophilicity which may impact partitioning in biphasic systems or membrane permeability in biological assays .

Physicochemical Properties Process Chemistry Solvent Selection

Reactivity Differentiation: Enolate Alkylation vs. Non-Lactonized Analog

The 2-oxo group in the target compound enables facile enolate generation at the 3-position, a critical feature for C-alkylation reactions that is absent in the non-lactonized analog methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4). Literature demonstrates that ethyl 2-oxotetrahydrofuran-3-carboxylates undergo alkylation with alkyl halides in the presence of sodium ethoxide to yield 3-alkyl derivatives in good yields [1]. This reactivity is directly transferable to the methyl ester due to the shared core lactone structure, whereas the non-lactonized analog lacks the α-proton acidity required for this transformation. The target compound thus provides a synthetic handle for constructing 3-substituted lactones, which are valuable intermediates for pharmaceuticals and natural products.

Organic Synthesis C-Alkylation Heterocycle Construction

Differentiation in Difluoromethylation Strategies: Methyl Ester as a Preferred Substrate

The methyl ester of 2-oxotetrahydrofuran-3-carboxylate has been explicitly utilized in a general method for synthesizing difluoromethylated compounds via C-selective electrophilic difluoromethylation followed by decarboxylation [1]. This two-step sequence is described as practical, scalable, and high-yielding. The methyl ester's smaller steric profile and distinct electronic properties compared to ethyl or tert-butyl esters may influence the efficiency of the Krapcho decarboxylation step, which is often sensitive to the ester alkyl group. While direct comparative yield data for methyl vs. ethyl in this specific transformation is not available in the cited work, the method's development explicitly employed the methyl ester, suggesting it is a validated and optimized substrate for this important late-stage functionalization strategy.

Late-Stage Functionalization Fluorine Chemistry Drug Discovery

Comparative Solubility and LogP: Methyl Ester vs. Carboxylic Acid for Biological Assays

The methyl ester (target) possesses a predicted consensus LogP of 0.35, compared to the more hydrophilic carboxylic acid analog (2-oxotetrahydrofuran-3-carboxylic acid, CAS 4360-91-2) which is significantly more polar and water-soluble . The methyl ester's moderate lipophilicity (LogP 0.35) places it in a favorable range for passive membrane permeability while maintaining sufficient aqueous solubility for assay preparation (predicted ESOL solubility: 23.3 mg/mL) . In contrast, the free acid is expected to have lower membrane permeability, potentially confounding cell-based assay results. For researchers using this scaffold in early drug discovery, the methyl ester provides a more balanced physicochemical profile for initial screening compared to the highly polar acid.

Drug Discovery ADME Properties Compound Management

Steric Differentiation in Enolate Alkylation: Methyl vs. Ethyl Ester

The smaller steric bulk of the methyl ester group compared to the ethyl ester can influence the stereochemical outcome of alkylation reactions at the adjacent C-3 position. In related lactone systems, the ester alkyl group has been shown to affect the diastereoselectivity of enolate alkylations due to differential steric shielding of one enolate face [1]. While no direct head-to-head study exists for this exact scaffold, class-level inference from tetrahydrofuran-2-one chemistry suggests that the methyl ester may provide different diastereomeric ratios compared to the ethyl ester under identical conditions [1][2]. Researchers targeting specific stereoisomers should therefore consider the ester group as a variable that can be tuned, rather than assuming interchangeable reactivity.

Stereoselective Synthesis Alkylation Reaction Optimization

Validated Application Scenarios for Methyl 2-oxotetrahydrofuran-3-carboxylate Based on Comparative Evidence


Synthesis of C-3 Alkylated Lactone Building Blocks for Medicinal Chemistry

The compound's 2-oxo group enables enolate formation at C-3, allowing alkylation with various electrophiles to generate 3-substituted γ-lactones . This reactivity is foundational for constructing libraries of lactone-containing scaffolds, which are privileged structures in drug discovery. Procurement of the methyl ester specifically supports this alkylation strategy, whereas the non-lactonized analog (methyl tetrahydrofuran-3-carboxylate) lacks this capability entirely.

Substrate for Difluoromethylation and Late-Stage Functionalization

As demonstrated by Duchemin et al., the methyl ester is an effective substrate for a two-step difluoromethylation-decarboxylation sequence that installs the valuable CF2H group . This methodology provides access to difluoromethylated tetrahydrofuran derivatives, which are of high interest in medicinal chemistry for modulating metabolic stability and lipophilicity. The use of the methyl ester is validated in this protocol, offering a reliable entry point for researchers seeking fluorinated building blocks.

Medicinal Chemistry Hit-to-Lead Optimization with Balanced Physicochemical Properties

With a consensus LogP of 0.35 and predicted ESOL solubility of 23.3 mg/mL, the methyl ester occupies a desirable physicochemical space for early-stage drug discovery . It offers improved membrane permeability over the corresponding carboxylic acid while maintaining adequate aqueous solubility for assay workflows. This balanced profile makes it a practical choice for initial screening libraries and structure-activity relationship (SAR) studies.

Stereoselective Synthesis of Chiral Lactone Intermediates

The methyl ester's steric profile (smaller than ethyl) can influence diastereoselectivity in C-3 alkylation reactions . For synthetic routes targeting specific stereoisomers of 3-substituted γ-lactones, the methyl ester provides a distinct steric environment that may yield different diastereomeric ratios compared to bulkier esters. This tunable parameter is valuable for optimizing enantioselective syntheses of chiral building blocks used in pharmaceuticals and natural products.

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